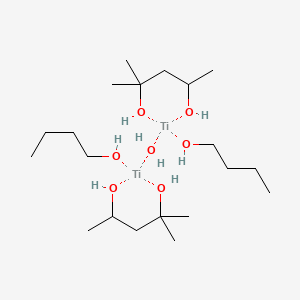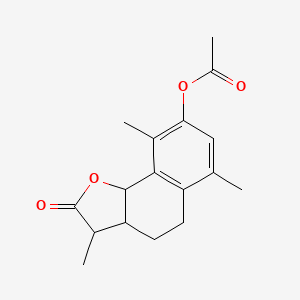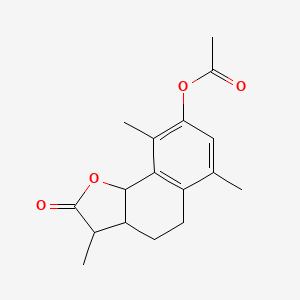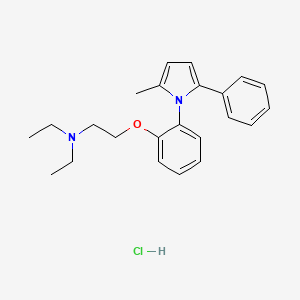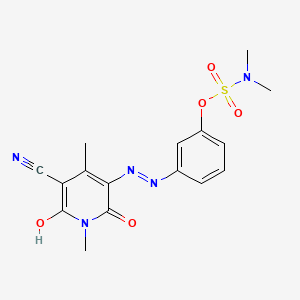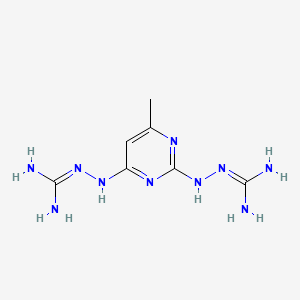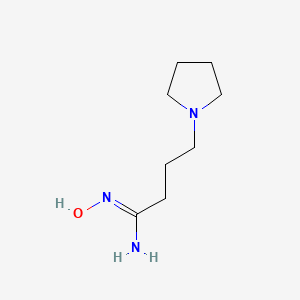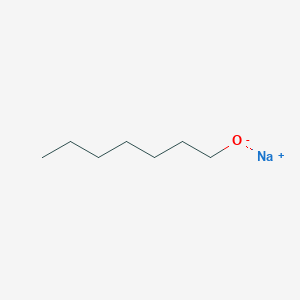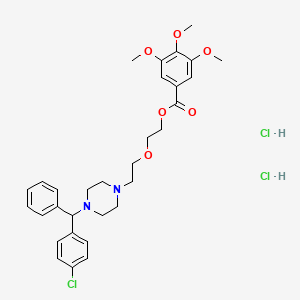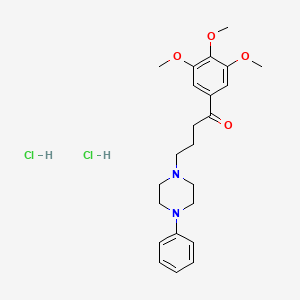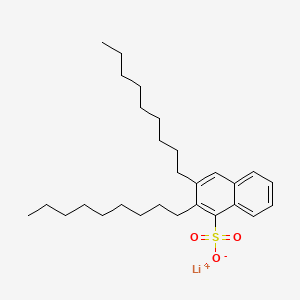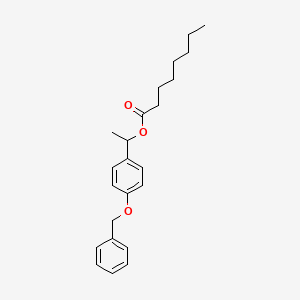
1-(4-Phenylmethoxyphenyl)ethyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxyphenylethyl octanoate is an organic compound with the molecular formula C24H32O3 It is a derivative of phenylethyl octanoate, where the phenyl group is substituted with a benzyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyloxyphenylethyl octanoate typically involves the esterification of 4-benzyloxyphenylethyl alcohol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-benzyloxyphenylethyl octanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyloxyphenylethyl octanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 4-Benzyloxyphenylethyl alcohol.
Substitution: Various substituted phenylethyl octanoates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of fragrances and flavors due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 4-benzyloxyphenylethyl octanoate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to specific receptors or enzymes. The ester group can undergo hydrolysis to release the active phenylethyl alcohol, which can then exert its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxyphenylethyl octanoate can be compared with other similar compounds such as:
Phenylethyl octanoate: Lacks the benzyloxy substitution, resulting in different chemical and biological properties.
4-Methoxyphenylethyl octanoate: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and applications.
4-Hydroxyphenylethyl octanoate: The hydroxyl group can form stronger hydrogen bonds compared to the benzyloxy group, affecting its solubility and biological activity.
The unique benzyloxy substitution in 4-benzyloxyphenylethyl octanoate provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C23H30O3 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1-(4-phenylmethoxyphenyl)ethyl octanoate |
InChI |
InChI=1S/C23H30O3/c1-3-4-5-6-10-13-23(24)26-19(2)21-14-16-22(17-15-21)25-18-20-11-8-7-9-12-20/h7-9,11-12,14-17,19H,3-6,10,13,18H2,1-2H3 |
InChI-Schlüssel |
ZTKKHBHTSNPMQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


